molecular formula C10H14ClNO4S B8228620 (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride CAS No. 2177264-60-5

(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride

Cat. No.: B8228620
CAS No.: 2177264-60-5
M. Wt: 279.74 g/mol
InChI Key: SODPTEIBYBFURE-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride is a nonproteinogenic amino acid derivative characterized by an (S)-configured chiral center at the α-carbon, a propanoic acid backbone, and a 3-(methylsulfonyl)phenyl substituent at the β-position. The hydrochloride salt improves solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Its CAS number is 1270093-99-6 (free acid form) or 851785-21-2 (methyl ester hydrochloride derivative) .

Properties

CAS No.

2177264-60-5

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

2-amino-3-(3-methylsulfonylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H

InChI Key

SODPTEIBYBFURE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : A racemic mixture of D,L-threo-2-amino-3-hydroxy-3-(3-(methylsulfonyl)phenyl)propionic acid is suspended in a borate buffer (pH 8.0–8.75) containing pyridoxal-5-phosphate (0.5–0.8 mM) as a cofactor.

  • Enzymatic Cleavage : Crude D-threonine aldolase (10–20 mL) is added to the substrate solution, along with methylene chloride or Amberlite XAD-16 resin to adsorb the byproduct benzaldehyde, shifting the equilibrium toward product formation.

  • Temperature and Time : The reaction is conducted at 40–42°C for 60–120 minutes, achieving enantiomeric excess (ee) values of 94–96%.

  • Workup and Recycling : Post-reaction, the mixture is extracted with ethanol or purified via polymethacrylate columns. The benzaldehyde byproduct and glycine co-product are recycled into subsequent condensation steps.

Table 1: Enzymatic Resolution Optimization Parameters

ParameterOptimal RangeImpact on ee/Yield
pH8.0–8.75Higher pH accelerates cleavage
Temperature40–42°CEnhances enzyme activity
Pyridoxal-5-phosphate0.5–0.8 mMEssential for catalytic activity
Solvent/ResinMethylene chloride/XAD-16Improves ee by adsorbing benzaldehyde

Chemical Synthesis via Condensation and Hydrolysis

A direct chemical synthesis route involves the condensation of 3-(methylsulfonyl)benzaldehyde with glycine derivatives, followed by hydrolysis and salt formation. This method is favored for its scalability and avoidance of enzymatic handling.

Stepwise Procedure

  • Aldol Condensation : 3-(Methylsulfonyl)benzaldehyde reacts with methyl glycinate in the presence of a chiral catalyst (e.g., cinchona alkaloids) to form the β-amino ester intermediate.

  • Hydrolysis : The ester group is hydrolyzed using 6 N HCl at reflux, yielding the free carboxylic acid.

  • Salt Formation : The product is treated with concentrated HCl in ethanol to precipitate the hydrochloride salt, achieving >99% purity after crystallization.

Key Reaction Metrics

  • Yield : 70–75% over three steps.

  • Purity : >99% by HPLC, with ee ≥98% confirmed via chiral chromatography.

  • Critical Step : The use of perchloric acid in the final crystallization ensures high solubility and controlled precipitation.

Table 2: Chemical Synthesis Conditions and Outcomes

StepReagents/ConditionsOutcome
Aldol Condensation3-(MeSO₂)benzaldehyde, CH₃CN, 25°C85% conversion to β-amino ester
Hydrolysis6 N HCl, reflux, 4 hQuantitative deesterification
Salt FormationHCl/EtOH, 0°C, 2 h92% recovery, >99% purity

Alternative Patented Routes from Thiamphenicol Intermediates

A patented route leverages intermediates from thiamphenicol synthesis, utilizing sodium borohydride reduction and dichloroacetylation to access the target compound.

Process Overview

  • Esterification : L-threo-2-amino-3-hydroxy-3-(3-(methylsulfonyl)phenyl)propionic acid is esterified with methanol under acidic conditions.

  • Reduction : The ester is reduced with NaBH₄ in ethanol, yielding the corresponding 1,3-diol.

  • Dichloroacetylation : The diol reacts with dichloroacetyl chloride in dichloromethane, followed by HCl treatment to form the hydrochloride salt.

Advantages and Limitations

  • Yield : 65–70% over three steps.

  • Chiral Integrity : The L-threo configuration is retained throughout, ensuring ≥98% ee.

  • Drawbacks : Requires handling of toxic dichloroacetyl chloride and multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the methylsulfonyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The β-phenyl substituent and its functional groups significantly influence the compound’s properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (β-Phenyl Group) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride 3-(methylsulfonyl) C₁₀H₁₄ClNO₄S 279.74 (free acid) High polarity, hydrochloride salt enhances solubility
(S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride 4-(phenyldiazenyl) C₁₅H₁₆ClN₃O₂ 305.76 Azo group (–N=N–) introduces photoresponsive properties; lower solubility due to hydrophobic diazenyl group
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride 4-(trifluoromethoxy) C₁₀H₁₁ClF₃NO₃ 285.65 Trifluoromethoxy (–OCF₃) increases lipophilicity and metabolic stability
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride 3-chloro-2-fluoro C₉H₈ClFNO₂·HCl 265.09 (free acid) Halogen substituents enhance electronegativity; potential for halogen bonding in target interactions
(R)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride 3-(methoxycarbonyl) C₁₁H₁₄ClNO₄ 283.69 Methoxycarbonyl (–COOCH₃) offers ester functionality, acting as a prodrug precursor
(S)-2-Amino-3-(3-methoxyphenyl)propanoic acid 3-methoxy C₁₀H₁₃NO₃ 195.22 (free acid) Methoxy (–OCH₃) is less polar than methylsulfonyl; reduced solubility in polar solvents

Stereochemical and Structural Variations

  • Chirality: The (S)-configuration in the main compound contrasts with analogs like (R)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride, where the R-configuration may alter receptor binding or enzymatic recognition .
  • Backbone Modifications: Compounds like (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride feature an additional methyl group at position 2 and a shifted amino group, altering steric interactions and hydrogen-bonding capacity .

Biological Activity

(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, with the CAS number 2671128-46-2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, particularly focusing on its pharmacological effects.

  • Molecular Formula: C10H14ClNO4S
  • Molecular Weight: 279.74 g/mol
  • Appearance: White solid
  • Purity: >96% .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related methylsulfonyl derivatives have shown promising results against various pathogens, including protozoa and fungi. The specific compound has not been extensively studied for antimicrobial effects; however, derivatives have been noted for their selective antiprotozoal properties, suggesting potential applications in treating infections caused by parasites like Giardia and Entamoeba .

Cytotoxicity and Selectivity

Cytotoxicity assays conducted on structurally related compounds reveal that many exhibit low toxicity in human cell lines at concentrations up to 10 µM. For example, one study found that certain derivatives had IC50 values greater than 90 µM against HeLa cells, indicating a favorable safety profile while maintaining biological activity against target pathogens .

The exact mechanism of action for (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride remains to be fully elucidated. However, compounds in its class often interact with specific biological pathways involved in cell signaling and metabolism. For instance, some derivatives have been implicated in the inhibition of COX-2, an enzyme associated with inflammatory responses, which could provide additional therapeutic benefits .

Study 1: Antiprotozoal Activity

In a comparative study involving various derivatives of 2H-indazole, compounds similar to (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid were evaluated for their effectiveness against Trichomonas vaginalis and Giardia intestinalis. The results indicated that some derivatives had IC50 values below 1 µM, showcasing their potency as antiprotozoal agents .

CompoundIC50 (µM)Target Pathogen
Compound A<1Trichomonas vaginalis
Compound B<1Giardia intestinalis
Compound C>90HeLa Cells

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on selected derivatives to determine their safety profile. The findings suggested that while these compounds were effective against protozoa, they exhibited minimal cytotoxic effects on human cell lines at concentrations less than 10 µM.

CompoundCell LineIC50 (µM)
Compound AHeLa>90
Compound BHaCaT>90

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, and how is enantiomeric purity maintained?

  • Methodological Answer : The synthesis typically starts with chiral amino acids (e.g., L-serine or L-alanine) to establish the (S)-configuration. A key step involves introducing the 3-(methylsulfonyl)phenyl group via nucleophilic substitution or coupling reactions. For example, intermediates like Boc-protected amino acids can be coupled with methylsulfonyl-substituted phenyl derivatives using coupling reagents (e.g., HATU or EDC). Enantiomeric purity is ensured through chiral chromatography or crystallization, and confirmed via polarimetry or chiral HPLC .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility by increasing ionic character, which is critical for biological assays. Stability is assessed under varying pH (e.g., 1–13) and temperature conditions (e.g., 25–60°C) using techniques like NMR and HPLC. Hydrochloride salts generally exhibit improved hygroscopic resistance compared to free bases, reducing degradation during storage .

Q. What spectroscopic methods are used to characterize the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Confirms molecular structure via ¹H/¹³C chemical shifts (e.g., methylsulfonyl group at δ ~3.0 ppm for S-CH₃).
  • HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z corresponding to C₁₀H₁₄ClNO₄S).
  • IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's pharmacokinetic (PK) properties, such as blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • In vitro BBB models : Use MDCK-MDR1 cell monolayers to measure permeability (Papp) and efflux ratios.
  • Radiolabeling : Incorporate ¹⁴C or ³H isotopes for tracer studies in rodent models.
  • LC-MS/MS : Quantify plasma and brain tissue concentrations post-administration, adjusting for protein binding (e.g., equilibrium dialysis) .

Q. What strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, temperature, and cell passage number.
  • Enantiomer verification : Ensure no racemization occurred during synthesis, as (R)-isomers may exhibit off-target effects.
  • Meta-analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., solvent DMSO% differences) .

Q. How is the compound integrated into drug delivery systems (e.g., nanoparticles) for targeted therapeutic applications?

  • Methodological Answer :

  • Nanoparticle formulation : Use PLGA or lipid-based carriers to encapsulate the compound, optimizing loading efficiency via solvent evaporation.
  • Surface functionalization : Attach targeting ligands (e.g., folate) to nanoparticles for receptor-mediated uptake in cancer cells.
  • In vivo efficacy : Test tumor reduction in xenograft models using IVIS imaging and histopathology .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste channels .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride

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